5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid
Description
5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid (CAS: 1490108-34-3) is a spirocyclic compound featuring a cyclopentylsulfanyl substituent attached to a bicyclic spiro[2.3]hexane framework. Its molecular formula is C₁₂H₁₈O₂S, with a molecular weight of 226.34 g/mol . The compound was previously available commercially but has since been discontinued, likely due to synthesis challenges, safety concerns, or shifts in industrial demand . Its spirocyclic structure and sulfur-containing substituent make it a unique candidate for studying steric and electronic effects in medicinal chemistry or materials science.
Properties
Molecular Formula |
C12H18O2S |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
5-cyclopentylsulfanylspiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H18O2S/c13-10(14)12(7-11(8-12)5-6-11)15-9-3-1-2-4-9/h9H,1-8H2,(H,13,14) |
InChI Key |
JVDBGCMAVVNRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SC2(CC3(C2)CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentylsulfanyl)spiro[2One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions.
Industrial Production Methods
While specific industrial production methods for 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-efficiency, and safety. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Reactions of the Carboxylic Acid Group
The carboxylic acid (-COOH) group is highly reactive and participates in standard organic transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | Alcohols + acid catalysts | Ester derivatives |
| Amidation | Amines + coupling agents | Amides |
| Hydrolysis | Bases or acids | Salts (e.g., sodium carboxylate) |
| Decarboxylation | Heat or oxidative conditions | Loss of CO₂ |
These reactions are consistent with carboxylic acid chemistry and are supported by general principles in organic synthesis .
Reactions of the Cyclopentylsulfanyl Group
The sulfanyl (-S-) group can undergo oxidation or substitution:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, mCPBA, or other oxidizing agents | Sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives |
| Nucleophilic substitution | Electrophiles (e.g., alkyl halides) | Alkylated sulfanyl derivatives |
While specific data for the cyclopentylsulfanyl group is limited, analogous sulfanyl-containing compounds exhibit similar reactivity .
Stability and Reactivity Considerations
-
Thermal stability : The spirocyclic core enhances rigidity, potentially increasing stability under thermal conditions .
-
Acid sensitivity : The carboxylic acid group may deprotonate under basic conditions, affecting reactivity in subsequent steps .
Comparative Analysis of Spirocyclic Sulfanyl Derivatives
| Compound | Substituent | Unique Features |
|---|---|---|
| 5-(tert-butylsulfanyl)spiro[2.3]hexane-5-carboxylic acid | tert-butylsulfanyl | Bulky substituent for steric effects |
| 5-(methylsulfanyl)spiro[3.6]decane-2-carboxylic acid | methylsulfanyl | Simplified spirocyclic system |
| 2-(methylsulfanyl)spiro[3.6]decane-2-carboxylic acid | methylsulfanyl | Alternative substitution pattern |
This table highlights structural variations and their implications for reactivity and applications.
Scientific Research Applications
5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 226.34 g/mol. It has a role in scientific research, with applications spanning chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is relevant in several areas of scientific research:
- Chemistry It serves as a building block in the synthesis of complex spirocyclic compounds.
- Biology The compound is studied for its potential biological activity and interactions with biomolecules.
- Medicine It is explored for potential therapeutic properties and as a precursor in drug development.
- Industry This compound is used in the development of novel materials and functional compounds.
This compound has garnered interest in medicinal chemistry because of its unique structural features and potential biological activities. Its biological activity is attributed to its interaction with various biological targets, where the spirocyclic structure may influence its binding affinity and selectivity towards specific receptors or enzymes.
Antimicrobial Activity
Studies suggest that compounds with similar spiro structures exhibit antimicrobial properties. While specific data for this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. Future research directions may include determining minimum inhibitory concentration (MIC) values against common pathogens and conducting comparative studies with known antimicrobial agents.
Anti-inflammatory Effects
Research on similar compounds indicates potential anti-inflammatory properties. The cyclopentylsulfanyl group may enhance the compound's ability to modulate inflammatory pathways. Investigations could include in vitro assays measuring cytokine production and in vivo models assessing inflammation in animal models.
Mechanism of Action
The mechanism of action of 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The cyclopentylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that further interact with biological targets .
Comparison with Similar Compounds
Structural and Molecular Comparison with Similar Compounds
The spiro[2.3]hexane-5-carboxylic acid scaffold serves as a core structure for several derivatives. Key analogues and their distinguishing features are summarized below:
Key Observations:
- Steric Effects: The cyclopentylsulfanyl group in the target compound introduces significant steric bulk compared to smaller substituents like cyano or hydroxyl. This may hinder intermolecular interactions or enzyme binding in biological systems.
- Physicochemical Properties: The phenyl derivative exhibits higher predicted collision cross-section (CCS) values (148.2 Ų for [M+H]+) compared to the cyano analogue (152.1 Ų), reflecting differences in molecular volume and polarity .
Biological Activity
5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid, with the CAS number 1490108-34-3, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets. The spirocyclic structure may influence its binding affinity and selectivity towards specific receptors or enzymes, although detailed mechanisms remain under investigation.
Antimicrobial Activity
Studies have indicated that compounds with similar spiro structures exhibit antimicrobial properties. While specific data for this compound is limited, related compounds have shown efficacy against various bacterial strains. Future research may focus on:
- Minimum Inhibitory Concentration (MIC) values against common pathogens.
- Comparative studies with known antimicrobial agents.
Anti-inflammatory Effects
Research on similar compounds suggests potential anti-inflammatory properties. The presence of the cyclopentylsulfanyl group may enhance the compound's ability to modulate inflammatory pathways. Investigations could include:
- In vitro assays measuring cytokine production.
- In vivo models assessing inflammation in animal models.
Neuroprotective Effects
Given the increasing interest in neuroprotective agents, preliminary studies suggest that spiro compounds may offer protective effects against neurodegenerative diseases. Key areas for exploration include:
- Cell viability assays in neuronal cell lines exposed to neurotoxins.
- Mechanistic studies focusing on oxidative stress reduction.
Data Table: Biological Activity Summary
Case Studies
-
Case Study on Antimicrobial Properties
- A study evaluated the antimicrobial effects of spiro compounds, revealing that modifications in substituents significantly influenced activity levels against Gram-positive and Gram-negative bacteria.
-
Case Study on Inflammation
- Research involving a related compound demonstrated reduced inflammation markers in a murine model of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
-
Neuroprotection Exploration
- A recent investigation into spiro compounds indicated promising results in protecting neuronal cells from apoptosis induced by oxidative stress, warranting further exploration into their mechanisms.
Q & A
Q. Basic
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity. Retention time comparisons against standards are critical .
- Spectroscopy :
- Elemental Analysis : Quantify C, H, S, and O to validate empirical formula .
What are the key stability considerations when storing this compound?
Q. Basic
- Moisture Sensitivity : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfanyl group .
- Temperature : Keep at 2–8°C in a dark environment to avoid thermal degradation or photolytic side reactions .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may destabilize the spirocyclic core .
What strategies are effective in elucidating the reaction mechanisms involving this compound's spirocyclic structure?
Q. Advanced
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in ring-opening or cyclization reactions .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to map transition states and evaluate steric/electronic effects of the cyclopentylsulfanyl group .
- Trapping Intermediates : Quench reactions at timed intervals and isolate intermediates via flash chromatography for structural analysis .
How should discrepancies in toxicological data between in vitro and in vivo studies be addressed?
Q. Advanced
- Dose-Response Reconciliation : Conduct parallel in vitro (cell viability assays) and in vivo (rodent models) studies at matched concentrations to identify metabolic or bioavailability factors .
- Metabolite Profiling : Use LC-MS/MS to compare parent compound degradation and metabolite formation across models .
- Toxicogenomics : Apply RNA-seq or proteomics to assess pathway-specific effects (e.g., oxidative stress, apoptosis) .
What experimental approaches can be used to study the compound's interactions with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding affinity () and kinetics () .
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes, followed by mutagenesis to validate key residues .
- Inhibitor Assays : Test competitive inhibition in enzyme activity assays (e.g., fluorescence-based) with IC determination .
What safety precautions are essential when handling this compound in the laboratory?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis or weighing to avoid inhalation of dust/aerosols .
- Emergency Protocols : Immediate decontamination with soap/water for skin contact and 0.9% saline for eye exposure .
How can the compound's solubility and partitioning behavior be optimized for different experimental conditions?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
